Triethanolamine borate (TEAB), also known as boratrane, is a cage-like coordination complex formed by the reaction of boric acid and triethanolamine. Unlike simple physical mixtures, TEAB features a transannular intramolecular dative bond between the nitrogen and boron atoms, yielding a highly stable heterocyclic structure. In industrial procurement, TEAB is primarily sourced as a multifunctional additive for metalworking fluids, lubricants, and corrosion inhibitors. It provides the extreme-pressure (EP) and anti-wear properties of boron without the severe hydrolytic instability typical of conventional borate esters. Furthermore, its inherent water solubility and eco-friendly profile make it a preferred alternative to heavy-metal-based anti-wear additives in next-generation green lubrication and cooling formulations [1].
Procuring generic boric acid or simple alkyl borate esters as direct substitutes for triethanolamine borate introduces critical formulation failures. Boric acid suffers from poor solubility in many industrial matrices and lacks the inherent basicity required to neutralize acidic byproducts in metalworking fluids. Conversely, simple borate esters are notoriously susceptible to rapid hydrolysis upon exposure to moisture, degrading back into boric acid and alcohols, which destroys their functional efficacy. Triethanolamine borate overcomes these limitations through its internal Lewis acid-base (B-N) coordination cage, which sterically and electronically shields the boron center from nucleophilic water attack. Substituting TEAB with uncoordinated triethanolamine and boric acid blends fails to replicate this hydrolytic stability and compromises extreme-pressure load-carrying capacity[1].
Triethanolamine borate exhibits exceptional resistance to hydrolysis compared to standard borate esters due to its transannular B-N bond. 11B NMR spectroscopy confirms that the boratrane complex remains fully stable in aqueous solutions across a broad pH range of 6.7 to 10.9, with constant chemical shift values indicating no degradation. In contrast, simple borate esters rapidly hydrolyze upon contact with water. Formulators must maintain the pH above 6.7, as strongly acidic environments protonate the nitrogen, cleaving the protective cage and accelerating hydrolysis [1].
| Evidence Dimension | Aqueous Stability Window |
| Target Compound Data | Stable from pH 6.7 to 10.9 (constant 11B NMR shifts) |
| Comparator Or Baseline | Simple borate esters (rapid hydrolysis in aqueous media) |
| Quantified Difference | Complete structural retention vs. rapid degradation |
| Conditions | Aqueous solution, room temperature |
Guarantees long-term shelf-life and consistent performance in water-based metalworking fluids and coolants where conventional borates would fail.
The addition of triethanolamine borate to aqueous lubricant bases significantly improves extreme-pressure (EP) performance. Tribological testing demonstrates that incorporating just 1 wt% TEAB into an aqueous surfactant solution increases the maximal non-seizure load (PB) from 543 N to over 800 N, representing an improvement of more than 56%. At a 10 wt% concentration, the load capability increases from 834 N to 1137 N (a 36% enhancement). This synergistic effect is attributed to the boron and nitrogen centers forming a robust tribochemical protective film on metal surfaces under high stress [1].
| Evidence Dimension | Maximal Non-Seizure Load (PB) |
| Target Compound Data | >800 N (at 1 wt% TEAB in surfactant base) |
| Comparator Or Baseline | 543 N (surfactant base alone) |
| Quantified Difference | >56% increase in load-carrying capacity |
| Conditions | Aqueous solution, four-ball friction/wear tester |
Allows industrial buyers to formulate high-performance, water-based cutting fluids capable of withstanding extreme mechanical loads without relying on toxic heavy metals.
In comparative milling experiments on titanium alloys, water-based synthetic cutting fluids formulated with 10% triethanolamine borate outperformed those using traditional additives like glycerol or polyethylene glycol 400 (PEG400). TEAB demonstrated the lowest friction coefficient and the smallest wear scar width and depth among the tested additives. The cage-like heterocyclic structure provides steric hindrance that prevents boron electron deficiency, ensuring stable boundary lubrication that standard polyols cannot achieve [1].
| Evidence Dimension | Friction Coefficient and Lubrication Stability |
| Target Compound Data | Lowest friction coefficient and wear scar dimensions at 10% concentration |
| Comparator Or Baseline | 10% Glycerol or PEG400 (higher friction and wear) |
| Quantified Difference | Superior reduction in friction coefficient and wear scar depth |
| Conditions | Titanium alloy milling experiment, 10% additive concentration |
Justifies the procurement of TEAB over cheaper bulk polyols for high-precision machining of difficult-to-cut aerospace alloys.
Triethanolamine borate serves as a highly effective corrosion inhibitor for hot-rolled mild steels in industrial environments. Electrochemical impedance spectroscopy (EIS) and weight loss studies indicate that TEAB achieves a corrosion inhibition efficiency of approximately 78% in industrial laminar cooling processes. The inhibitor functions via spontaneous physisorption, forming a protective complex layer on the metal surface that significantly retards the anodic dissolution and cathodic reduction reactions compared to uninhibited cooling water [1].
| Evidence Dimension | Corrosion Inhibition Efficiency |
| Target Compound Data | ~78% inhibition efficiency |
| Comparator Or Baseline | Uninhibited cooling water baseline (0% efficiency) |
| Quantified Difference | 78% reduction in corrosion rate |
| Conditions | Hot-rolled mild steel, industrial laminar cooling water conditions |
Provides dual-action value by combining tribological enhancement with essential rust prevention in metalworking fluid formulations.
TEAB is the optimal choice for formulating green, water-based synthetic cutting fluids, particularly for machining hard materials like titanium alloys. Its superior friction reduction and extreme-pressure load capacity (>800 N at 1 wt%) make it a direct upgrade over standard polyols like PEG400 or glycerol [1].
Due to its proven hydrolytic stability in the pH 6.7–10.9 range, TEAB is ideal for long-life industrial coolants and laminar cooling processes. It prevents the rapid degradation seen in simple borate esters while simultaneously offering ~78% corrosion inhibition efficiency on mild steel [REFS-2, REFS-3].
As environmental regulations restrict the use of ZDDP and other heavy-metal or sulfur-phosphorus additives, TEAB serves as a highly effective, ashless, eco-friendly alternative for enhancing the anti-wear and extreme-pressure properties of advanced lubricants without compromising formulation stability [1].
Corrosive;Irritant